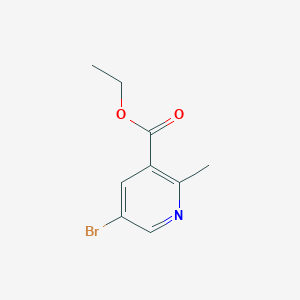

Ethyl 5-bromo-2-methylnicotinate

Descripción general

Descripción

Ethyl 5-bromo-2-methylnicotinate is a chemical compound that is likely to be related to the field of organic chemistry, particularly involving halogenated pyridine derivatives. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some general aspects about the synthesis, structure, and reactivity of such molecules.

Synthesis Analysis

The synthesis of related compounds typically involves halogenation and esterification reactions. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the gradual evaporation of acetone under ambient conditions . Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid suggests a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

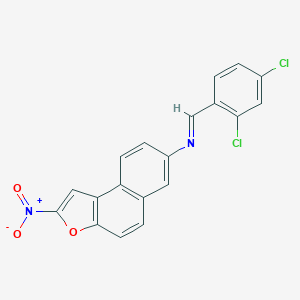

The molecular structure of such compounds is often elucidated using spectroscopic methods and single-crystal X-ray diffraction techniques. For example, the structure of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was determined using FT-IR, UV-Vis, and X-ray diffraction . Density functional theory (DFT) calculations are also commonly employed to optimize the molecular structure and predict various properties .

Chemical Reactions Analysis

The reactivity of halogenated pyridine derivatives can be quite diverse. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 indicates that such compounds can participate in electrochemical reactions in the presence of ionic liquids . Additionally, the study of ethyl bromoacetimidate's reactions with ribonuclease suggests that halogenated compounds can be used for cross-linking protein NH2 groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by a combination of experimental and computational methods. Quantum chemical computational studies can provide insights into vibrational frequencies, NMR shift values, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses . These studies can also reveal information about the compound's nonlinear optical properties (NLO), thermodynamic parameters, and solvation effects .

Aplicaciones Científicas De Investigación

Use in Palladium-Catalysed Arylations

Ethyl 5-bromo-2-methylnicotinate and similar compounds are significant in palladium-catalysed direct heteroarylations. For example, Fu, Zhao, Bruneau, and Doucet (2012) discussed the use of ester groups in bromofuran and bromothiophene derivatives, which includes compounds like ethyl 5-bromothiophene-2-carboxylate, for preventing the formation of dimers and oligomers, thereby facilitating the production of biheteroaryls in high yields. This method allows a wide variety of heteroaromatics to be coupled, proving its versatility in chemical synthesis (Fu et al., 2012).

Synthesis of Pharmaceuticals

In pharmaceutical synthesis, this compound-related compounds are valuable intermediates. Andersen et al. (2013) described using ethyl 6-chloro-5-cyano-2-methylnicotinate in the synthesis of AZD1283, a P2Y12 receptor antagonist. This compound was produced in large quantities to support preclinical and clinical studies, illustrating the compound's role in large-scale pharmaceutical production (Andersen et al., 2013).

Agricultural Applications

There's also potential for use in agriculture. For example, Pupin et al. (2013) explored the use of ethyl formate, a related compound, for postharvest pest control in the California citrus industry. This research suggests that compounds within this chemical family might offer alternatives to more harmful substances in agricultural settings (Pupin et al., 2013).

Role in Chemical Synthesis and Optimization

Bell et al. (2012) discussed the improvement of the synthetic route for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Their work on process improvements highlights the ongoing need to optimize the synthesis of these kinds of compounds for efficiency and yield (Bell et al., 2012).

Exploration in Novel Chemical Structures

Moreover, Markova et al. (1970) synthesized ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to the formation of new heterocyclic compounds, showing the role of this compound-related compounds in exploring novel chemical structures (Markova et al., 1970).

Safety and Hazards

Mecanismo De Acción

Mode of Action

As a derivative of nicotinic acid, it may interact with its targets in a similar manner, binding to the niacin receptor and modulating its activity

Biochemical Pathways

As a derivative of nicotinic acid, it might be involved in the niacin pathway, which plays a crucial role in cellular metabolism . More research is needed to elucidate the exact pathways affected by this compound.

Pharmacokinetics

Ethyl 5-bromo-2-methylnicotinate has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution in the body . The compound is soluble, with a solubility of 0.339 mg/ml .

Result of Action

Given its structural similarity to nicotinic acid, it might have similar effects, such as modulation of cellular metabolism . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . .

Propiedades

IUPAC Name |

ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPPFGWQMCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567894 | |

| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129477-21-0 | |

| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

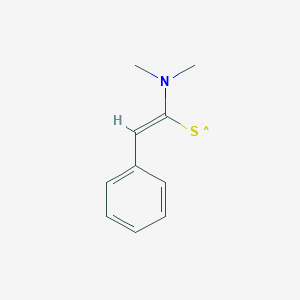

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)